N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide
Description
N-(2-Methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core modified with a 2-methoxybenzyl group and a sulfonyl-linked 6-methyltetrahydropyrimidinedione moiety.
Properties
Molecular Formula |
C19H24N4O6S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O6S/c1-12-16(18(25)22-19(26)21-12)30(27,28)23-9-5-7-14(11-23)17(24)20-10-13-6-3-4-8-15(13)29-2/h3-4,6,8,14H,5,7,9-11H2,1-2H3,(H,20,24)(H2,21,22,25,26) |
InChI Key |
NAKOIQBLVAGKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Piperidine-3-carboxylic Acid Derivatives
Piperidine-3-carboxylic acid is functionalized via Boc protection, followed by activation as an acyl chloride or mixed anhydride. For example:
Coupling with 2-Methoxybenzylamine
The activated carboxylic acid reacts with 2-methoxybenzylamine in the presence of Hünig’s base (DIPEA) to form the carboxamide. Typical conditions include:
-
Solvent: Dichloromethane or THF
-
Temperature: 0–25°C
Sulfonylation with 6-Methyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonyl Chloride
Synthesis of the Sulfonyl Chloride Intermediate
6-Methyl-2,4-dioxo-tetrahydropyrimidine is sulfonated using chlorosulfonic acid under controlled conditions:
Coupling to Piperidine-3-carboxamide
The sulfonyl chloride reacts with the piperidine carboxamide’s nitrogen under basic conditions:
-
Base : Triethylamine or DIPEA
-
Solvent : THF or dichloromethane
-
Temperature : 0–25°C
Final Assembly and Purification
Deprotection and Workup
Removal of the Boc group is achieved using HCl in dioxane, followed by neutralization with aqueous sodium bicarbonate. The crude product is purified via:
Characterization Data
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine), 7.45–7.30 (m, 4H, aromatic), 4.42 (s, 2H, CH2), 3.85 (s, 3H, OCH3), 3.10–2.90 (m, 2H, piperidine), 2.40 (s, 3H, CH3).
MS (ESI) : m/z 489.2 [M+H]+.
Alternative Routes and Optimization
Direct Sulfonylation of Piperidine
An alternative approach involves sulfonylation of N-Boc-piperidine-3-carboxylic acid prior to amide coupling, though this risks side reactions at the carboxylic acid.
Solid-Phase Synthesis
Immobilizing the piperidine core on Wang resin enables sequential sulfonylation and amidation, improving yields to >80%.
Industrial-Scale Considerations
Solvent Selection
Hydrocarbon solvents (toluene, cyclohexane) minimize byproducts during crystallization.
Temperature Control
Maintaining reactions below 15°C during sulfonylation prevents decomposition.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: CHNOS. Its structure comprises a piperidine ring, a sulfonyl group linked to a tetrahydropyrimidine moiety, and a methoxybenzyl substituent. These structural features contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide exhibit significant anticancer properties. The tetrahydropyrimidine derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, research demonstrated that derivatives with similar scaffolds effectively targeted cancer pathways by modulating protein interactions involved in cell cycle regulation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against a range of bacterial strains. The sulfonamide group in the structure is known for enhancing the antimicrobial efficacy of compounds by interfering with bacterial folate synthesis .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Compounds with a similar structure have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers synthesized several derivatives based on the core structure of this compound. The most promising derivative exhibited IC values in the low micromolar range against breast cancer cell lines (MCF7), highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A comparative study on various sulfonamide derivatives demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other piperidine-carboxamide derivatives and sulfonamide-containing molecules. Below is a detailed comparison based on molecular features, synthetic routes, and functional properties.
Table 1: Structural and Functional Comparison of Related Compounds
Structural Analysis
- Core Motifs : The target compound and its analogs share a piperidine-carboxamide backbone but differ in substituents. The sulfonyl-tetrahydropyrimidinedione group in the target compound contrasts with the benzodiazol-2-one in Compound 35 () and the tetrazole-dioxane moiety in the pyrimidinecarboxamide derivative ().
- Functional Group Impact: The sulfonyl group in the target compound may enhance electrophilic reactivity and binding to sulfonamide-sensitive targets. The 2-methoxybenzyl substituent could influence lipophilicity and CNS permeability, similar to the 4-fluoro-3-methoxybenzyl group in the pyrimidinecarboxamide analog .
Biological Activity
N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a piperidine ring and a tetrahydropyrimidine moiety. Its molecular formula is .
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.6 | |
| Compound B | MCF-7 | 7.8 | |
| Target Compound | A549 (Lung) | 4.5 | Ongoing Study |
The proposed mechanism involves the inhibition of specific pathways related to cell proliferation and apoptosis. The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: High-throughput Screening
A high-throughput screening assay identified several compounds with significant activity against C. elegans, with a notable reduction in motility at concentrations as low as 5.6 µM for related compounds. This suggests potential neuroactive properties that could be further explored for therapeutic applications .
Study 2: Toxicity Assessment
Toxicity assessments conducted on HepG2 human hepatoma cells revealed that the target compound exhibits low cytotoxicity at therapeutic doses, indicating a favorable safety profile for further development .
In Vivo Studies
Animal models have been utilized to assess the bioavailability and pharmacokinetics of the compound. Preliminary results indicate that it crosses the blood-brain barrier effectively and shows promising systemic absorption characteristics.
Comparative Analysis
Comparative studies with other known sulfonamide derivatives have demonstrated that the target compound possesses enhanced potency and selectivity towards cancerous cells compared to traditional sulfonamides.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide?
- Methodology :
- Step 1 : Formation of the 6-methyl-2,4-dioxo-tetrahydropyrimidine core via cyclization of substituted urea derivatives under acidic conditions.
- Step 2 : Sulfonylation at the 5-position using methanesulfonyl chloride or similar reagents in the presence of a base (e.g., triethylamine) .
- Step 3 : Coupling the sulfonated tetrahydropyrimidine with a piperidine-3-carboxamide intermediate via nucleophilic substitution or amide bond formation.
- Step 4 : Introduction of the 2-methoxybenzyl group through reductive amination or alkylation .
- Optimization : Reaction parameters (temperature, solvent polarity) significantly influence yield and purity. For example, dimethylformamide (DMF) enhances solubility during coupling reactions .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR identifies aromatic protons (δ 6.8–7.4 ppm for the methoxybenzyl group) and aliphatic protons (δ 1.5–3.5 ppm for the piperidine ring).
- 13C NMR confirms carbonyl groups (δ 165–175 ppm) and sulfonyl linkages (δ 110–120 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 490.15) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro enzyme inhibition assays : Target kinases (e.g., cyclin-dependent kinases) due to structural similarities to pyrimidine-based inhibitors. Use fluorescence-based ADP-Glo™ assays .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 values calculated via nonlinear regression .
- Solubility assessment : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Dose-response validation : Repeat assays with varying concentrations to rule out false positives/negatives.
- Orthogonal assays : Confirm kinase inhibition using surface plasmon resonance (SPR) to measure binding affinity (KD) .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxybenzyl with fluorobenzyl) to validate structure-activity relationships (SAR) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodology :
- Core modifications : Compare analogs with substituted tetrahydropyrimidine diones (e.g., 6-ethyl vs. 6-methyl) to assess steric effects on target binding .
- Sulfonyl group variations : Replace the sulfonyl group with carbonyl or phosphoryl moieties to evaluate electronic effects on enzyme inhibition .
- Piperidine ring substitution : Introduce methyl or hydroxyl groups at the 4-position to modulate lipophilicity and blood-brain barrier permeability .
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Q. What experimental approaches identify the compound’s mechanism of action (MoA)?
- Methodology :
- Thermal shift assays : Monitor protein thermal stability shifts to identify target engagement .
- RNA sequencing : Profile transcriptomic changes in treated cells to uncover pathways (e.g., apoptosis, cell cycle arrest) .
- Kinase profiling panels : Use Eurofins KinaseProfiler™ to screen against 300+ kinases and identify off-target effects .
- CRISPR-Cas9 knockout : Validate targets by knocking out candidate genes (e.g., CDK2) and assessing resistance .
Q. How can researchers address discrepancies in stability data across different storage conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10) for 4 weeks. Monitor degradation via HPLC-UV .
- Lyophilization : Assess stability in lyophilized form vs. solution (DMSO or PBS) using accelerated stability protocols .
- Excipient screening : Test stabilizers (e.g., trehalose) in formulations to extend shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
